
(1S,3S)-Isomalathion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-Isomalathion is an organophosphate compound that is a stereoisomer of malathion. It is primarily known for its use as an insecticide and acaricide. The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-Isomalathion typically involves the stereoselective synthesis of malathion followed by the separation of its stereoisomers. The process begins with the reaction of diethyl maleate with dimethyl dithiophosphoric acid to form malathion. The stereoisomers are then separated using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of malathion followed by the use of advanced chromatographic methods to isolate the (1S,3S) stereoisomer. The process is optimized for high yield and purity to ensure the effectiveness of the compound as an insecticide.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S)-Isomalathion undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form malaoxon, a more potent acetylcholinesterase inhibitor.
Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl fumarate and dimethyl dithiophosphoric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Substitution: Nucleophilic substitution reactions often occur under basic conditions with reagents like sodium hydroxide.
Major Products
Oxidation: Malaoxon
Hydrolysis: Diethyl fumarate and dimethyl dithiophosphoric acid
Substitution: Various substituted phosphorothioates depending on the nucleophile used
Aplicaciones Científicas De Investigación
(1S,3S)-Isomalathion has several scientific research applications across various fields:
Chemistry: Used as a model compound to study stereoselective reactions and the behavior of organophosphates.
Biology: Employed in studies investigating the effects of acetylcholinesterase inhibitors on insect nervous systems.
Medicine: Research into potential therapeutic uses of acetylcholinesterase inhibitors for conditions such as Alzheimer’s disease.
Industry: Utilized in the development of more effective and selective insecticides and acaricides.
Mecanismo De Acción
(1S,3S)-Isomalathion exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death in insects. The molecular target is the active site of acetylcholinesterase, where this compound forms a covalent bond, preventing the enzyme from functioning properly.
Comparación Con Compuestos Similares
Similar Compounds
Malathion: The parent compound of (1S,3S)-Isomalathion, used widely as an insecticide.
Malaoxon: The oxidized form of malathion, more potent as an acetylcholinesterase inhibitor.
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. The (1S,3S) configuration may result in different binding affinities and inhibition kinetics compared to other stereoisomers or related compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
141280-06-0 |
|---|---|
Fórmula molecular |
C10H19O6PS2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
diethyl (2S)-2-[methoxy(methylsulfanyl)phosphoryl]sulfanylbutanedioate |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(13,14-3)18-4/h8H,5-7H2,1-4H3/t8-,17?/m0/s1 |
Clave InChI |
LPQDGVLVYVULMX-CLBCNEFWSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C(=O)OCC)SP(=O)(OC)SC |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


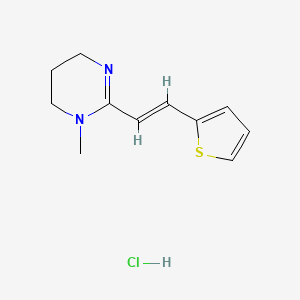
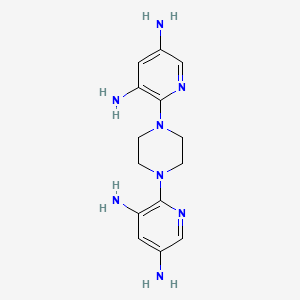
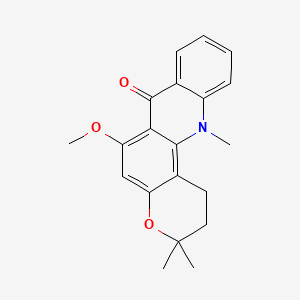
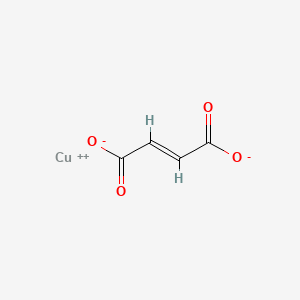
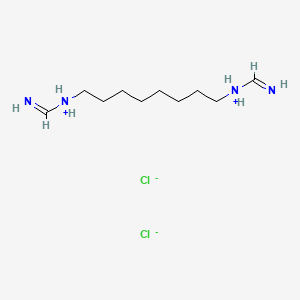
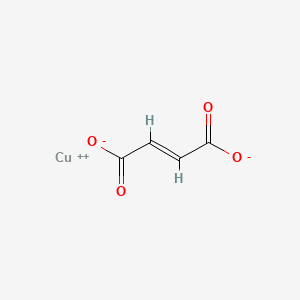
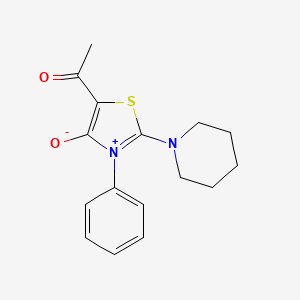
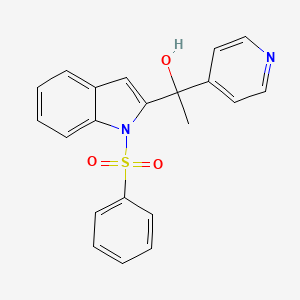
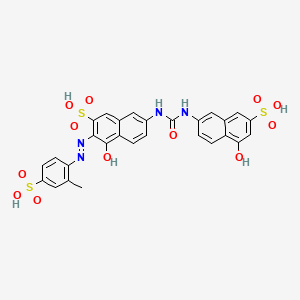
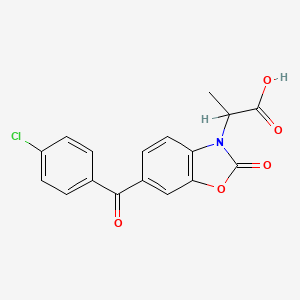
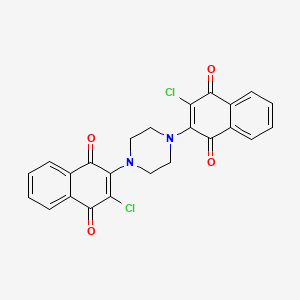
![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)


